Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Catalog No.
S13481405
CAS No.
M.F
C18H25NO4
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine...

Product Name

Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

IUPAC Name

tert-butyl 7-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)7-6-13-4-5-14(20)12-15(13)22-18/h4-5,12,20H,6-11H2,1-3H3

InChI Key

OWICWUUPVQCCMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)O)CC1

Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which integrates a chromane and piperidine moiety. Its molecular formula is C18H25NO4C_{18}H_{25}NO_4, and it has a molecular weight of approximately 325.39 g/mol. The compound features a tert-butyl ester group and a hydroxyl functional group, contributing to its potential reactivity and biological activity. The spiro configuration provides distinctive stereochemical properties that can influence its interactions in biological systems .

Typical of compounds containing hydroxyl and ester functionalities. Key reactions include:

  • Esterification: The hydroxyl group can react with acids to form additional ester derivatives.
  • Nucleophilic Substitution: The piperidine nitrogen may undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, potentially altering the compound's biological activity.

These reactions allow for the modification of the compound, enabling the synthesis of analogs with varied properties .

The biological activity of tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is an area of interest due to its structural features that may influence pharmacological effects. Preliminary studies suggest that compounds with similar structures exhibit:

  • Antioxidant Properties: The chromane structure is known for its ability to scavenge free radicals.
  • Neuroprotective Effects: Some spirocyclic compounds have shown promise in protecting neurons against oxidative stress.
  • Antimicrobial Activity: Certain derivatives have demonstrated efficacy against various bacterial strains.

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects .

The synthesis of tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spiro Compound: This can be achieved through cyclization reactions involving chroman derivatives and piperidine.
  • Hydroxylation: Introduction of the hydroxyl group at the 7-position can be accomplished via hydroxylation reactions using reagents like peracids or transition metal catalysts.
  • Esterification: The final step often involves treating the carboxylic acid derivative with tert-butanol in the presence of acid catalysts to form the tert-butyl ester.

These methods highlight the complexity and multi-step nature of synthesizing this compound, which may require optimization for yield and purity .

Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting oxidative stress-related diseases or neurodegenerative disorders.
  • Chemical Research: As a building block in organic synthesis, it can be used to develop new materials or compounds with desired properties.
  • Agricultural Chemicals: If found effective against specific pathogens, it could be explored as a component in agrochemicals.

The versatility of this compound opens avenues for innovative applications across multiple disciplines .

Interaction studies involving tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate focus on its binding affinity and activity within biological systems. These studies may include:

  • Molecular Docking Studies: To predict how this compound interacts with various biological targets such as enzymes or receptors.
  • In Vitro Assays: Evaluating its effects on cell viability and proliferation in different cell lines.
  • Mechanistic Studies: Understanding how structural features influence its biological activity and potential side effects.

Such investigations are crucial for determining the viability of this compound as a therapeutic agent or research tool .

Several compounds share structural similarities with tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylateC18H24BrNO3C_{18}H_{24}BrNO_3Contains bromine; potential for unique reactivity
Tert-butyl 4-aminospiro[chroman-2,4′-piperidine]-1′-carboxylateC19H25NO5C_{19}H_{25}NO_5Amino group introduces different biological activity
1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]C19H25NO5C_{19}H_{25}NO_5Focus on carbamate functionality; different reactivity profile

These compounds exhibit variations in functional groups that can significantly affect their chemical behavior and biological activity, highlighting the uniqueness of tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate in terms of its specific hydroxyl and ester functionalities coupled with its spirocyclic architecture .

The IUPAC name tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate provides a precise description of its molecular architecture. Breaking down the nomenclature:

  • Spiro[chromane-2,4'-piperidine]: Indicates a spirocyclic system where the chromane (a benzopyran derivative) and piperidine rings share a single carbon atom (C-2 of chromane and C-4' of piperidine).
  • 7-Hydroxy: Specifies a hydroxyl group at the seventh position of the chromane ring.
  • tert-Butyl 1'-carboxylate: Denotes a carbamate group at the first position of the piperidine ring, protected by a tert-butyl moiety.

The molecular formula C₁₈H₂₅NO₄ (molecular weight: 319.4 g/mol) reflects the integration of these components. Key structural features include:

  • Chromane Core: A benzopyran system with aromatic stability and a hydroxyl group capable of hydrogen bonding.
  • Piperidine Ring: A six-membered nitrogen-containing ring contributing conformational flexibility.
  • tert-Butyl Carbamate: A protective group that stabilizes the amine during synthetic modifications.

Table 1: Structural and Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₅NO₄
Molecular Weight319.4 g/mol
Spiro JunctionChromane C-2/Piperidine C-4'
Functional GroupsHydroxyl, Carbamate

Spectroscopic characterization, though not fully detailed in public sources, typically involves:

  • NMR: Aromatic protons (δ 6.5–7.2 ppm), piperidine methylenes (δ 1.2–2.8 ppm), and tert-butyl (δ 1.4 ppm).
  • HRMS: Molecular ion peak at m/z 319.4.

Positional Isomerism and Functional Group Significance

Positional isomerism in spirochromane-piperidine derivatives arises from variations in substituent placement on the chromane ring. For example:

  • 6-Acetamido Derivative: The compound tert-butyl 6-acetamidospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 886363-78-6) substitutes the hydroxyl group at position 7 with an acetamido group at position 6, altering hydrogen-bonding potential and lipophilicity.
  • 7-Hydroxy vs. 6-Substituted: The hydroxyl group at position 7 enhances polarity and potential for oxidative metabolism compared to electron-withdrawing groups like acetamido.

Functional groups dictate reactivity and applications:

  • Hydroxyl Group: Participates in hydrogen bonding, influencing solubility and target binding.
  • tert-Butyl Carbamate: Protects the piperidine nitrogen during synthesis, enabling subsequent deprotection for further functionalization.
  • Spirocyclic Framework: Restricts conformational freedom, potentially enhancing selectivity in biological interactions.

Historical Development of Spirochromane-Piperidine Scaffolds

Spirochromane-piperidine hybrids emerged as a focus in medicinal chemistry due to their balanced physicochemical properties and structural novelty. Key milestones include:

  • Early Synthetic Efforts: Initial routes focused on spirocyclization via acid/base-catalyzed coupling of chromane precursors with piperidine derivatives.
  • Pharmacophore Optimization: Studies in the 2010s identified the spiro[chromane-2,4'-piperidine] core as a versatile scaffold for antimalarial, anticancer, and enzyme-inhibiting agents.
  • Protective Group Strategies: The adoption of tert-butyl carbamates, as seen in this compound, became widespread to enhance synthetic flexibility and stability.

Table 2: Evolution of Spirochromane-Piperidine Derivatives

DecadeDevelopmentApplication
2000sInitial spirocyclization methodologiesScaffold exploration
2010sSAR studies on substituent effectsAntimalarial leads
2020stert-Butyl carbamate protectionTargeted drug design

Recent advances, such as the antiplasmodial activity of spirocyclic chromanes, underscore the scaffold’s potential. The tert-butyl 7-hydroxy derivative exemplifies modern strategies to fine-tune solubility and metabolic stability while retaining spirocyclic rigidity.

One-pot synthesis strategies utilizing ionic liquids have emerged as highly effective methodologies for the construction of spirochromane-piperidine derivatives, offering significant advantages in terms of reaction efficiency and environmental sustainability [1]. The development of ionic liquid-catalyzed approaches has revolutionized the synthesis of spirocyclic compounds by providing mild reaction conditions and excellent yields [2].

The application of binary ionic liquid mixtures has demonstrated remarkable catalytic efficiency in spirocycle formation [2]. Research has shown that binary ionic liquid catalysts, such as the combination of 1,1,3,3-tetramethylguanidinium chloride and 1-methylimidazolium-3-sulfonate, exhibit melting points significantly lower than their individual components, enabling reactions to proceed under more favorable conditions [2]. These systems have been successfully employed in thermodynamically-favored three-component domino reactions for the synthesis of novel spiro compounds [2].

The use of basic ionic liquids, particularly 1-methylimidazolium hydroxide, has been extensively studied for one-pot three-component synthesis of spiroheterocycles [1]. This methodology enables the condensation of aldehydes, malononitrile or ethyl cyanoacetate, and dicarbonyl compounds to yield spirocyclic products in excellent yields [1]. The reaction proceeds through a cascade mechanism involving Knoevenagel condensation followed by Michael addition and cyclization [3].

Table 1: Ionic Liquid-Catalyzed Spirocycle Synthesis Data

Ionic Liquid CatalystSubstrate CombinationReaction TimeYield (%)Temperature (°C)
1-methylimidazolium chlorideIsatin/malononitrile/barbituric acid2 hours85-9880
Binary ionic liquid mixtureIsatin/pyrazolone/aminocoumarin4 hours70-90100
1-methylimidazolium hydroxideAcenaphthylene-1,2-dione/malononitrile3 hours78-9290

Green chemistry metrics associated with ionic liquid-mediated spirocycle synthesis demonstrate significant environmental advantages [3]. The employment of ionic liquids as catalysts reduces the need for volatile organic solvents and enables catalyst recycling, thereby minimizing waste generation [3]. Studies have shown that microwave-assisted ionic liquid catalysis can achieve yields of 91% within 2 hours, compared to conventional heating methods that require 24 hours for 85% yield [3].

The mechanistic pathway for ionic liquid-catalyzed spirochromane formation involves initial activation of carbonyl compounds through hydrogen bonding interactions with the ionic liquid [2]. The basic nature of certain ionic liquids facilitates the formation of enolate intermediates, which subsequently undergo nucleophilic attack on electrophilic centers to form the spirocyclic framework [1]. The solvent-free conditions often employed in these reactions contribute to enhanced reaction rates and improved atom economy [4].

tert-Butoxycarbonyl (Boc) Protection/Deprotection Mechanisms

The tert-butoxycarbonyl protecting group serves as a crucial protecting strategy in the synthesis of spirochromane-piperidine derivatives, particularly for masking amino functionalities during multi-step synthetic sequences [5]. The Boc group offers exceptional stability under nucleophilic conditions and base hydrolysis while remaining readily removable under acidic conditions [6].

The protection mechanism involves nucleophilic attack of the amine substrate on di-tert-butyl dicarbonate, resulting in the formation of a carbamate linkage [7]. This transformation typically proceeds under mild basic conditions using triethylamine or sodium bicarbonate as the base [6]. The reaction can be conducted in various solvents including tetrahydrofuran, dichloromethane, or water, with excellent yields typically ranging from 85-95% [6].

Table 2: Boc Protection Reaction Conditions and Yields

Substrate TypeBaseSolventTemperature (°C)Time (h)Yield (%)
Primary amineTriethylamineTetrahydrofuran252-490-95
Secondary amineSodium bicarbonateWater/Tetrahydrofuran253-685-92
Aromatic amineDMAPAcetonitrile404-888-94

The deprotection mechanism of Boc-protected amines proceeds through acid-catalyzed carbamate hydrolysis [6]. Treatment with strong acids such as trifluoroacetic acid or hydrochloric acid results in protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [5]. The mechanism involves formation of carbamic acid as an intermediate, which rapidly decarboxylates to release carbon dioxide and regenerate the amino group [8].

Alternative deprotection methods employing trimethylsilyl iodide followed by methanolysis have been developed for substrates sensitive to strong acidic conditions [5]. This approach involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to carbamic acid, and final decarboxylation [5]. The mild nature of this method makes it particularly suitable for complex spirochromane derivatives containing acid-sensitive functionalities [9].

The stability of Boc-protected spirochromane intermediates under various reaction conditions has been extensively studied [10]. Research demonstrates that Boc groups remain intact during palladium-catalyzed coupling reactions, oxidation reactions, and basic hydrolysis conditions [10]. However, elevated temperatures above 80°C may lead to thermal decomposition of the Boc group, necessitating careful temperature control during synthetic transformations [9].

Regioselective Hydroxylation at C7 Position

Regioselective hydroxylation at the C7 position of chromane derivatives represents a significant synthetic challenge due to the lack of directing groups in proximity to this position [11]. The development of selective methodologies for C7 functionalization has attracted considerable attention due to the biological importance of 7-hydroxychromane derivatives [12].

Enzymatic approaches utilizing engineered cytochrome P450 monooxygenases have demonstrated exceptional regioselectivity for C7 hydroxylation [11] [13]. Studies have shown that P450BM3 mutants can achieve up to 90% regioselectivity for C7β hydroxylation with excellent stereoselectivity [14] [13]. The engineered enzymes employ site-saturation mutagenesis of active site residues to create binding pockets that precisely position substrates for selective oxidation [11].

Table 3: C7 Hydroxylation Methods and Selectivities

MethodCatalyst/ReagentRegioselectivity (%)StereoselectivityYield (%)
P450BM3 mutantEngineered enzyme90>95% β75-85
Rhodium catalysis[Rh(cod)2]BF47885% β70-82
Chemical oxidationOsO4/NMO6560% α55-68
PhotocatalysisRu(bpy)3Cl27275% β62-78

Directed evolution strategies have been employed to enhance the regioselectivity and activity of P450 enzymes for chromane hydroxylation [13]. The application of computational design combined with experimental screening has led to the identification of key amino acid residues responsible for substrate positioning and regioselectivity [11]. Molecular dynamics simulations have revealed that conformational changes in the enzyme active site are critical for achieving high C7 selectivity [11].

Chemical methods for C7 hydroxylation typically involve the use of transition metal catalysts or oxidizing reagents [12]. Rhodium-catalyzed approaches have shown promise for achieving regioselective functionalization at the C7 position, particularly when combined with appropriate directing groups [12]. The use of N-pivaloyl directing groups has been demonstrated to enhance regioselectivity through coordination-assisted activation [12].

The mechanistic basis for C7 regioselectivity involves precise substrate positioning within the enzyme active site or catalyst coordination sphere [11]. Computational studies have identified key protein-substrate interactions that govern regioselectivity, including hydrophobic contacts and hydrogen bonding networks [13]. The development of substrate engineering approaches using anchoring groups has provided additional strategies for achieving selective C7 functionalization [15].

Green Chemistry Approaches in Spirocycle Formation

Green chemistry principles have been increasingly integrated into spirocycle synthesis methodologies, driven by the need for environmentally sustainable chemical processes [4] [16]. The development of green approaches for spirochromane-piperidine derivative synthesis encompasses solvent reduction, catalyst recycling, and atom economy optimization [17].

Solvent-free reaction conditions have emerged as a prominent green chemistry strategy for spirocycle formation [4]. Microwave-assisted solvent-free synthesis using iodine as a catalyst has demonstrated excellent efficiency in the formation of spiro heterobicyclic rings [4]. These conditions eliminate the need for volatile organic solvents while achieving high yields and reduced reaction times [4].

Table 4: Green Chemistry Metrics for Spirocycle Synthesis

MethodE-FactorAtom Economy (%)Solvent UseEnergy Requirements
Ionic liquid catalysis12.578MinimalModerate
Solvent-free microwave8.285NoneLow
Aqueous ionic liquid15.372Water onlyLow
Supercritical CO26.882SC-CO2Moderate

Water-mediated cascade reactions have been developed as environmentally benign alternatives for spirocycle synthesis [18]. These methodologies utilize ethanol as a green bio-sourced solvent and proceed under metal-free conditions with excellent atom economy [18]. The reactions involve aromatization-driven hydride transfer mechanisms that enable efficient C-C bond formation without the need for external oxidants [18].

The application of supercritical carbon dioxide as a reaction medium has shown promise for green spirocycle synthesis [16]. Supercritical carbon dioxide offers advantages including non-toxicity, non-flammability, and easy separation from products [16]. The use of supercritical conditions enables high reaction rates and selectivities while minimizing waste generation [16].

Catalyst recycling and reusability represent important aspects of green spirocycle synthesis [19]. Heterogeneous nano-catalysts, such as nano gamma-alumina supported antimony chloride, have demonstrated excellent recyclability for spirocycle formation [19]. These catalysts can be recovered and reused multiple times without significant loss of activity, contributing to improved process economics and reduced environmental impact [19].

The development of biodegradable ionic liquids has addressed concerns regarding the environmental fate of ionic liquid catalysts [20]. Studies have investigated the biodegradability and toxicity of ionic liquids used in spirocycle synthesis, leading to the design of more environmentally benign catalyst systems [20]. The interaction of ionic liquids with biological membranes has been characterized to better understand their environmental impact [20].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

319.17835828 g/mol

Monoisotopic Mass

319.17835828 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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